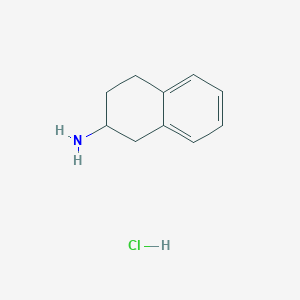

1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52717. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-4,10H,5-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQOAYUXVCSSQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952176 | |

| Record name | 1,2,3,4-Tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1743-01-7, 29730-81-2 | |

| Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1743-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1743-01-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminotetralin hydrochloride, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTT4JX9GU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of 1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. This compound, a key intermediate in medicinal chemistry, necessitates rigorous structural confirmation to ensure the integrity of subsequent research and development.[1] This document outlines the expected outcomes from various spectroscopic and chromatographic techniques, supported by detailed experimental protocols and data analysis frameworks.

Compound Profile

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2-Aminotetralin HCl, THN HCl |

| CAS Number | 1743-01-7 |

| Molecular Formula | C₁₀H₁₃N·HCl |

| Molecular Weight | 183.68 g/mol |

| Structure |  |

Analytical Workflow for Structure Elucidation

The structural confirmation of this compound is achieved through a multi-technique approach. The logical workflow integrates data from mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy to provide an unambiguous structural assignment.

Caption: Logical workflow for the structure elucidation of this compound.

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight of the free amine and to gain insights into its fragmentation pattern, which supports the proposed structure.

Expected Data

| Technique | Parameter | Expected Value |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ of free amine | m/z 148.1121 (Calculated: 148.1126 for C₁₀H₁₄N⁺)[1] |

| Electron Ionization (EI-MS) | Molecular Ion (M⁺) of free amine | m/z 147 |

| EI-MS | Key Fragment Ion (α-cleavage) | m/z 130 |

| EI-MS | Other Significant Fragments | m/z 117, 115, 91 |

Fragmentation Pathway

The primary fragmentation pathway for 2-aminotetralin under electron ionization involves alpha-cleavage, which is characteristic of amines. This results in the loss of an ethyl radical to form a stable iminium ion.

Caption: Proposed mass fragmentation pathway for 2-aminotetralin.

Experimental Protocol: GC-MS Analysis

Given the volatility of the free amine, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique.

-

Sample Preparation: Dissolve 1-2 mg of this compound in 1 mL of methanol. To analyze the free amine, neutralize the sample with a small amount of a suitable base (e.g., dilute NaOH) and extract with an organic solvent like dichloromethane.

-

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 80 °C for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the connectivity of all atoms. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are essential.

Expected ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~8.3 (broad s) | broad singlet | 3H | - | -NH₃⁺ |

| 7.10-7.20 | multiplet | 4H | - | H-5, H-6, H-7, H-8 |

| ~3.30 | multiplet | 1H | - | H-2 |

| ~3.00 | dd | 1H | J = 16.5, 5.0 | H-1a |

| ~2.75 | dd | 1H | J = 16.5, 8.5 | H-1b |

| ~2.80 | m | 2H | - | H-4 |

| ~2.05 | m | 1H | - | H-3a |

| ~1.70 | m | 1H | - | H-3b |

Note: The protons of the ammonium group are expected to be a broad singlet and may exchange with residual water in the solvent.

Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment |

| ~137.0 | C | C-4a |

| ~134.5 | C | C-8a |

| ~129.0 | CH | C-6, C-7 |

| ~126.0 | CH | C-5, C-8 |

| ~47.0 | CH | C-2 |

| ~35.0 | CH₂ | C-1 |

| ~30.0 | CH₂ | C-4 |

| ~28.0 | CH₂ | C-3 |

2D NMR Connectivity

2D NMR experiments establish the bonding framework of the molecule.

Caption: Key expected 2D NMR correlations for structure elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire with proton decoupling.

-

DEPT-135: Differentiate between CH, CH₂, and CH₃ groups.

-

-

2D Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule, providing confirmatory evidence for the proposed structure.

Expected Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2800 | Strong, broad | N-H stretch (primary ammonium salt) |

| ~3050 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600, ~1500 | Medium | C=C stretch (aromatic) |

| ~1580 | Medium | N-H bend (primary amine salt) |

| ~1450 | Medium | CH₂ bend |

| ~740 | Strong | Aromatic C-H out-of-plane bend (ortho-disubstituted) |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Conclusion

The comprehensive analysis of this compound using a combination of mass spectrometry, 1D and 2D NMR spectroscopy, and FTIR provides a robust and unambiguous elucidation of its chemical structure. The data presented in this guide serves as a benchmark for researchers and scientists working with this compound, ensuring the quality and reliability of their scientific endeavors. The detailed experimental protocols offer a standardized approach to obtaining high-quality analytical data.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-1,2,3,4-tetrahydronaphthalene HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-amino-1,2,3,4-tetrahydronaphthalene hydrochloride. The information compiled herein is intended to support research, development, and formulation activities involving this compound. While experimentally determined data for the hydrochloride salt is limited in publicly accessible literature, this guide presents available information for the salt and its corresponding free base, 2-aminotetralin, alongside established experimental protocols for the determination of key physicochemical parameters.

Physicochemical Properties

A summary of the available quantitative data for 2-amino-1,2,3,4-tetrahydronaphthalene HCl and its free base, 2-aminotetralin, is presented in Table 1. It is important to note that some of the data for the free base are predicted values and should be considered as such.

| Property | 2-Amino-1,2,3,4-tetrahydronaphthalene HCl | 2-Aminotetralin (Free Base) |

| CAS Number | 1743-01-7[1][2] | 2954-50-9 |

| Molecular Formula | C₁₀H₁₃N·HCl[1][2] | C₁₀H₁₃N |

| Molecular Weight | 183.68 g/mol [1][2][3] | 147.22 g/mol |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | 246-247 °C (Predicted) |

| Solubility | Soluble in water | Soluble in DMSO[4] |

| pKa | Data not available | 10.50 ± 0.20 (Predicted) |

| logP | Data not available | Data not available |

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of amine hydrochlorides are outlined below. These are general protocols and may require optimization for 2-amino-1,2,3,4-tetrahydronaphthalene HCl.

Synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalene HCl

A common route for the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene HCl involves the reductive amination of 2-tetralone. An improved route involves the Pummerer rearrangement and cyclization of β-keto sulfoxides, followed by reductive amination. The final step typically involves the conversion of the free base to its hydrochloride salt.[5]

Melting Point Determination

The melting point of a solid amine hydrochloride can be determined using a capillary melting point apparatus.

Solubility Determination

The solubility of 2-amino-1,2,3,4-tetrahydronaphthalene HCl in various solvents can be determined by the equilibrium solubility method.

pKa Determination

The acid dissociation constant (pKa) of the protonated amine can be determined by potentiometric titration.

logP Determination

The partition coefficient (logP) between octanol and water can be determined using the shake-flask method followed by concentration analysis.

Biological Activity and Signaling Pathways

2-Aminotetralin and its derivatives are known to interact with several neurotransmitter systems, exhibiting dopaminergic, serotonergic, and adrenergic activities.[1][6][7][8] These compounds serve as valuable scaffolds in medicinal chemistry for targeting these receptor systems.

Dopaminergic Activity

2-Aminotetralin derivatives act as agonists at dopamine receptors.[1][5][9][10] The dopaminergic system is broadly divided into D1-like (D1, D5) and D2-like (D2, D3, D4) receptor families, which trigger distinct downstream signaling cascades.

D1-like Receptor Signaling: Activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

D2-like Receptor Signaling: Conversely, activation of D2-like receptors generally inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

Serotonergic and Adrenergic Activity

Derivatives of 2-aminotetralin have also been shown to be potent agonists at serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptors.[11][12][13][14][15] Additionally, some analogues exhibit activity at α-adrenergic receptors.[7][16][17] The signaling pathways for these receptors are also complex and can involve modulation of adenylyl cyclase and other second messenger systems.

5-HT1A Receptor Signaling: Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 2-Aminotetralin hydrochloride, (+-)- | C10H14ClN | CID 12924835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cerebral dopamine agonist properties of some 2-aminotetralin derivatives after peripheral and intracerebral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Effect of one derivative of 2-aminotetralin on the alpha-adrenergic receptors of isolated vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Aminotetralin - Wikipedia [en.wikipedia.org]

- 9. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Presynaptic effects of 2-aminotetralins on striatal dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. FPT, a 2-Aminotetralin, Is a Potent Serotonin 5-HT1A, 5-HT1B, and 5-HT1D Receptor Agonist That Modulates Cortical Electroencephalogram Activity in Adult Fmr1 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors - ProQuest [proquest.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. alpha-Adrenergic agents. 3. Behavioral effects of 2-aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Action of 1,2,3,4-Tetrahydronaphthalen-2-amine Hydrochloride (Talsupram Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, a compound also known as Talsupram hydrochloride. The primary focus of this document is to delineate its molecular interactions, particularly with monoamine transporters, and the subsequent downstream signaling cascades. This guide incorporates quantitative binding affinity data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound is a potent and selective norepinephrine reuptake inhibitor (NRI).[1] Its primary mechanism of action involves the high-affinity binding to the norepinephrine transporter (NET), a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons. By inhibiting NET, Talsupram hydrochloride effectively increases the concentration and prolongs the duration of action of norepinephrine in the synapse. This enhancement of noradrenergic neurotransmission is the principal driver of its pharmacological effects. While it is structurally related to the selective serotonin reuptake inhibitor (SSRI) citalopram, Talsupram exhibits a distinct and selective affinity for the norepinephrine transporter.[1]

Quantitative Data Presentation: Binding Affinities

The selectivity and potency of this compound are demonstrated by its binding affinities for the three major monoamine transporters: the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT).

| Compound | Transporter | IC50 (nM) | Reference |

| Talsupram hydrochloride | NET | 0.79 | [1] |

| SERT | Substantially less potent | [1] | |

| DAT | Substantially less potent | [1] |

Signaling Pathways

The inhibition of norepinephrine reuptake by this compound leads to an increased concentration of norepinephrine in the synaptic cleft. This elevated norepinephrine then binds to and activates various adrenergic receptors on both presynaptic and postsynaptic neurons, triggering downstream signaling cascades. The primary adrenergic receptors and their signaling pathways are detailed below.

Alpha-1 Adrenergic Receptor Signaling

Activation of alpha-1 adrenergic receptors, which are coupled to Gq proteins, initiates a signaling cascade that leads to an increase in intracellular calcium.

Alpha-2 Adrenergic Receptor Signaling

Alpha-2 adrenergic receptors are coupled to Gi proteins and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Beta-Adrenergic Receptor Signaling

Beta-adrenergic receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This assay determines the binding affinity (Ki) of a test compound for the norepinephrine transporter.

Materials:

-

Cell membranes prepared from cells stably expressing the human norepinephrine transporter (hNET).

-

Radioligand: [³H]Nisoxetine.

-

Test Compound: this compound.

-

Non-specific binding inhibitor: Desipramine.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Filtration apparatus (cell harvester).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw the hNET-expressing cell membranes on ice and homogenize in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]Nisoxetine (at a concentration near its Kd), and 100 µL of the membrane preparation.

-

Non-specific Binding: 50 µL of Desipramine (at a high concentration, e.g., 10 µM), 50 µL of [³H]Nisoxetine, and 100 µL of the membrane preparation.

-

Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]Nisoxetine, and 100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

-

References

The Pharmacology of 2-Aminotetralin Hydrochloride Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of pharmacologically active compounds.[1] These rigid analogues of phenylethylamine have proven to be invaluable tools in the study of monoaminergic systems, particularly as ligands for dopamine and serotonin receptors.[1][2] This technical guide provides a comprehensive overview of the pharmacology of 2-aminotetralin hydrochloride derivatives, with a focus on their structure-activity relationships, receptor binding profiles, and functional activities. Detailed experimental protocols for key pharmacological assays and visualizations of relevant signaling pathways are included to facilitate a deeper understanding and further research in this area.

Structure-Activity Relationships (SAR)

The pharmacological profile of 2-aminotetralin derivatives is highly dependent on the substitution pattern on both the aromatic ring and the amino group.[1][3]

Dopamine Receptor Ligands

2-Aminotetralin derivatives have been extensively studied as ligands for dopamine D1-like (D1, D5) and D2-like (D2, D3, D4) receptors.[1]

-

Aromatic Ring Substitutions: The position and nature of substituents on the aromatic ring are critical for dopamine receptor affinity and selectivity.[1][3] Dihydroxylation of the aromatic ring, particularly at the 5,6-positions, has been shown to greatly enhance dopaminergic activity.[3] Conversely, 5,7-dihydroxy substitution results in less potent dopaminergic agents.[4]

-

Amino Group Substitutions: The nature of the substituent on the amino group also plays a significant role. Dialkylamino substitutions, especially with dipropyl groups, have been found to be productive for dopaminergic activity.[3]

Serotonin Receptor Ligands

Derivatives of 2-aminotetralin, particularly the 5-substituted-2-aminotetralins (5-SATs), have emerged as potent and selective ligands for various serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT7.[1]

-

C5 Position Substitutions: The introduction of a substituent at the C5 position of the 2-aminotetralin core has a profound impact on affinity and selectivity for serotonin receptors.[1] The addition of aryl or heteroaryl groups at this position generally leads to potent ligands.[1]

-

Stereochemistry: The stereochemistry at the C2 position is a crucial determinant for receptor recognition, with the (S)-enantiomer generally showing higher affinity at 5-HT1A, 5-HT1B, and 5-HT1D receptors.[5][6]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of representative 2-aminotetralin hydrochloride derivatives at various dopamine and serotonin receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of 5-Substituted-2-Aminotetralins (5-SATs) at Human Serotonin (5-HT) Receptors

| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1F |

| (2S)-5-PAT | 15 | 18 | 2.5 | >1000 |

| (2S)-FPT | 12 | 6.1 | 3.0 | >1000 |

| (2S)-CPT | 25 | 8.0 | 4.2 | >1000 |

Data compiled from studies on novel 5-substituted-2-aminotetralin (5-SAT) analogs.[7]

Table 2: Functional Activity (EC50, nM and Emax, %) of 5-SATs at Human Serotonin (5-HT) Receptors via cAMP Inhibition

| Compound | 5-HT1A EC50 | 5-HT1A Emax | 5-HT1B EC50 | 5-HT1B Emax | 5-HT1D EC50 | 5-HT1D Emax |

| (2S)-FPT | 36 | 95 | 1.2 | 105 | 0.45 | 110 |

| (2S)-CPT | 42 | 88 | 2.1 | 102 | 0.63 | 108 |

| (2S)-PFPT | 1.1 | 108 | 38 | 92 | 35 | 95 |

Functional activity was determined via cAMP inhibition assays. Emax is relative to the response of the reference agonist 5-CT.[7]

Signaling Pathways

2-Aminotetralin derivatives exert their pharmacological effects by modulating the signaling cascades downstream of dopamine and serotonin receptors.

Dopamine Receptor Signaling

Dopamine receptors are classified into D1-like (Gs/olf-coupled) and D2-like (Gi/o-coupled) families.[1][2]

-

D1-like Receptor Signaling: Activation of D1-like receptors by a 2-aminotetralin agonist leads to the stimulation of adenylyl cyclase (AC), which increases intracellular cyclic AMP (cAMP) levels.[1][2] This activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets like DARPP-32.[1]

-

D2-like Receptor Signaling: Conversely, activation of D2-like receptors by an agonist inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1]

Serotonin Receptor Signaling

2-Aminotetralin derivatives primarily interact with the 5-HT1 and 5-HT2 receptor families.[1]

-

5-HT1 Receptor Signaling: 5-HT1 receptors (e.g., 5-HT1A, 5-HT1B, 5-HT1D) are typically coupled to Gi/o proteins.[1] Agonist binding inhibits adenylyl cyclase, leading to decreased cAMP levels and modulation of ion channels.[1]

-

5-HT2 Receptor Signaling: 5-HT2 receptors (5-HT2A, 5-HT2B, 5-HT2C) are coupled to Gq/11 proteins.[1] Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).

Experimental Protocols

General Synthesis of 2-Aminotetralin Derivatives

A common synthetic route to N,N-disubstituted 2-aminotetralin derivatives involves the reductive amination of a corresponding substituted β-tetralone.

-

Reaction Setup: The starting tetralone is dissolved in a suitable solvent, such as methanol or dichloroethane.

-

Amine Addition: A primary or secondary amine is added to the reaction mixture.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is added to the mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

-

Workup and Purification: The reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography to yield the desired 2-aminotetralin derivative.

-

Salt Formation: The free base is typically converted to the hydrochloride salt for improved stability and solubility.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Harvest cells expressing the receptor of interest.

-

Homogenize the cells in an ice-cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]Spiperone for D2 receptors), and varying concentrations of the unlabeled 2-aminotetralin derivative.

-

Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known ligand).

-

-

Incubation:

-

Incubate the plates at room temperature or 37°C for a sufficient time to reach equilibrium (typically 60-90 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

-

Washing:

-

Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

cAMP Functional Assay

This assay is used to determine the functional activity (EC50 and Emax) of a compound at Gs- or Gi-coupled receptors by measuring changes in intracellular cAMP levels.

Detailed Methodology for Gi-Coupled Receptors:

-

Cell Culture:

-

Culture cells expressing the Gi-coupled receptor of interest (e.g., 5-HT1A) to near confluency.

-

-

Assay Setup:

-

Harvest and resuspend the cells in an appropriate assay buffer.

-

In a 384-well plate, add the cell suspension.

-

-

Compound Addition:

-

Add varying concentrations of the 2-aminotetralin derivative to the wells.

-

Add a fixed concentration of forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

-

-

Incubation:

-

Incubate the plate at room temperature to allow for receptor-mediated inhibition of forskolin-stimulated cAMP production.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

-

-

Data Analysis:

-

Generate dose-response curves to determine the EC50 (potency) and Emax (efficacy) for the inhibition of forskolin-stimulated cAMP accumulation.[1]

-

Conclusion

2-Aminotetralin hydrochloride derivatives represent a versatile and pharmacologically significant class of compounds. Their rigid structure provides a valuable template for the design of potent and selective ligands for dopamine and serotonin receptors. The extensive structure-activity relationship data, coupled with detailed pharmacological characterization, has led to the development of important research tools and therapeutic candidates for a range of neurological and psychiatric disorders. The experimental protocols and signaling pathway visualizations provided in this guide offer a framework for the continued exploration and development of this important chemical scaffold.

References

- 1. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 5-HT1A and 5-HT2A Signaling, Desensitization, and Downregulation: Serotonergic Dysfunction and Abnormal Receptor Density in Schizophrenia and the Prodrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

The Dopaminergic Profile of 1,2,3,4-Tetrahydronaphthalen-2-amine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydronaphthalen-2-amine, commonly known as 2-aminotetralin (2-AT), is a rigid analog of the neurotransmitter dopamine. Its scaffold has been a cornerstone in the development of dopaminergic ligands, providing valuable insights into the structure-activity relationships at dopamine receptors.[1] This technical guide provides a comprehensive analysis of the dopamine receptor affinity of 1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, detailing its binding profile, the experimental methodologies used for its characterization, and the relevant signaling pathways. The hydrochloride salt form of 2-aminotetralin is frequently used in research due to its increased solubility and stability.

Dopamine Receptor Affinity of 1,2,3,4-Tetrahydronaphthalen-2-amine

The affinity of a compound for a receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The binding profile of 1,2,3,4-tetrahydronaphthalen-2-amine at the five dopamine receptor subtypes reveals a preferential affinity for the D2-like family of receptors (D₂, D₃, and D₄) over the D1-like family (D₁ and D₅).

Quantitative Binding Data

The following table summarizes the reported binding affinities (Kᵢ) of 1,2,3,4-tetrahydronaphthalen-2-amine for human dopamine receptor subtypes. It is important to note that experimental conditions can influence these values.

| Compound | D₁ (Kᵢ, nM) | D₂ (Kᵢ, nM) | D₃ (Kᵢ, nM) | D₄ (Kᵢ, nM) |

| 1,2,3,4-Tetrahydronaphthalen-2-amine | >10,000 | 1,800 | 700 | >10,000 |

Data compiled from various sources. Experimental conditions may differ. This table is for comparative purposes.[1]

The data clearly indicates that 1,2,3,4-tetrahydronaphthalen-2-amine possesses a significantly higher affinity for D₂ and D₃ receptors as compared to D₁, D₄, and by extension, D₅ receptors. The selectivity for D₃ over D₂ is approximately 2.5-fold.

Dopamine Receptor Signaling Pathways

Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two families: D1-like and D2-like, which mediate distinct and often opposing intracellular signaling cascades.[1]

D1-Like Receptor Signaling

The D1-like family, consisting of D₁ and D₅ receptors, primarily couples to the Gαs/olf family of G proteins. Activation of these receptors stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), thereby modulating gene expression and neuronal function.

References

Serotonin Receptor Binding of 2-Amino-1,2,3,4-tetrahydronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the serotonin (5-HT) receptor binding profile of the 2-amino-1,2,3,4-tetrahydronaphthalene (2-AT) scaffold. 2-AT, a rigid analog of phenylethylamine, serves as a foundational structure in medicinal chemistry for developing ligands targeting monoaminergic systems. While 2-AT itself is primarily characterized as a monoamine releasing agent, its derivatives, particularly 5-substituted-2-aminotetralins (5-SATs), have been extensively studied as direct serotonin receptor ligands. This document details the binding affinities, functional activities, and associated signaling pathways of these key derivatives to elucidate the therapeutic potential of the 2-AT core.

Overview of the 2-Aminotetralin Scaffold

The 2-aminotetralin structure is a versatile pharmacophore that yields derivatives with significant activity at dopaminergic, serotonergic, and adrenergic receptors.[1] The rigidified phenethylamine backbone provides a valuable tool for probing the conformational requirements of receptor binding sites. Modifications to the aromatic ring and the amino group profoundly affect the pharmacological profile, leading to the development of agonists, partial agonists, and antagonists with varying receptor selectivity.[1][2] This guide focuses specifically on the interactions with the serotonin receptor family.

Quantitative Binding Data at Serotonin Receptors

While comprehensive binding data for the unsubstituted parent 2-AT molecule is limited in the reviewed literature, extensive research on its 5-substituted derivatives (5-SATs) provides critical insight into the scaffold's interaction with 5-HT receptors. These derivatives consistently demonstrate high affinity and stereoselective preference for 5-HT1 receptor subtypes.[1][3]

The following tables summarize the quantitative binding affinities (Ki) for representative 5-SAT derivatives at key human serotonin receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of (2S)-5-SAT Derivatives at 5-HT1 Receptors

| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1F |

| (2S)-5-PAT | 15 | 18 | 2.5 | >1000 |

| (2S)-FPT | 12 | 6.1 | 3.0 | >1000 |

| (2S)-CPT | 25 | 8.0 | 4.2 | >1000 |

| (2S)-PFPT | 1.3 | 12 | 13 | >1000 |

Data compiled from studies on 5-substituted-2-aminotetralin (5-SAT) chemotypes.[1][3][4]

Table 2: Binding Affinities (Ki, nM) of Additional Derivatives at 5-HT1A and 5-HT7 Receptors

| Compound Class | Ar Substituent | R Group | 5-HT7 Ki (nM) | 5-HT1A Ki (nM) |

| 2-Aminotetralin | Phenyl | H | 12 | 1.8 |

| 2-Aminotetralin | 2-Thienyl | H | 13 | 1.8 |

| 2-Aminotetralin | 2-Furyl | H | 24 | 2.2 |

Data extracted from studies on 2-aminotetralin and 3-aminochroman derivatives.[5]

These data highlight that derivatives of the 2-AT scaffold, particularly the (S)-enantiomers, are potent ligands at 5-HT1A, 5-HT1B, and 5-HT1D receptors, with affinities often in the low nanomolar range.[1][3] Notably, these compounds exhibit negligible affinity for the 5-HT1F subtype.[1][4]

Signaling Pathways and Functional Activity

The interaction of 2-aminotetralin derivatives with serotonin receptors initiates intracellular signaling cascades that mediate their physiological effects. The primary pathways for the highly targeted 5-HT1 and 5-HT7 receptors are detailed below.

5-HT1A Receptor Signaling

5-HT1A receptors are canonically coupled to the inhibitory G-protein, Gαi/o.[4] Agonist binding by a 2-aminotetralin derivative inhibits the activity of adenylyl cyclase, which leads to a decrease in intracellular concentrations of the second messenger cyclic AMP (cAMP).[4] This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately influencing neuronal excitability. Functional assays confirm that 5-SATs act as agonists at 5-HT1A, 5-HT1B, and 5-HT1D receptors.[4]

5-HT7 Receptor Signaling

In contrast to 5-HT1 receptors, 5-HT7 receptors are coupled to the stimulatory G-protein, Gαs. Agonist binding leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels and subsequent activation of PKA and other downstream targets.[5]

Experimental Protocols

The characterization of 2-aminotetralin derivatives relies on standardized in vitro assays to determine binding affinity and functional activity.

Radioligand Binding Assay (Competitive)

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the target receptor.

A. Materials

-

Receptor Source: Cell membranes prepared from HEK293 cells transiently expressing the human serotonin receptor subtype of interest.

-

Radioligand: e.g., [3H]5-carboxamidotryptamine ([3H]5-CT) for 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1]

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA.[1]

-

Non-specific Agent: 10 µM 5-HT to determine non-specific binding.[1]

-

Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI).

-

Instrumentation: Liquid scintillation counter, cell harvester.

B. Workflow Diagram

C. Procedure

-

Preparation: Prepare serial dilutions of the 2-aminotetralin test compound.

-

Incubation: In a 96-well plate, combine the assay buffer, a single concentration of radioligand (near its KD value), and varying concentrations of the test compound. Add the cell membrane preparation to initiate the binding reaction. Include wells for "total binding" (no test compound) and "non-specific binding" (with 10 µM 5-HT).[1]

-

Equilibration: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

-

Termination: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol measures the functional activity (agonist or antagonist) of a compound by quantifying its effect on intracellular cAMP levels in cells expressing a Gi/o- or Gs-coupled receptor.

A. Materials

-

Cell Line: HEK293 cells stably expressing the serotonin receptor of interest.

-

Assay Kit: A suitable cAMP detection kit, such as a LANCE Ultra cAMP kit (PerkinElmer).[1]

-

Stimulant (for Gi/o): Forskolin, to stimulate adenylyl cyclase and create a cAMP signal that can be inhibited.

-

Instrumentation: HTRF-compatible plate reader.

B. Procedure (for Gi/o-coupled receptors like 5-HT1A)

-

Cell Culture: Culture HEK293 cells expressing the receptor of interest in appropriate media and conditions.

-

Plating: Seed the cells into 384-well plates and allow them to adhere.

-

Compound Addition: Treat the cells with various concentrations of the 2-aminotetralin test compound.

-

Stimulation: Add a submaximal concentration of forskolin to all wells (except basal controls) to stimulate adenylyl cyclase. The agonist activity of the test compound will be measured by its ability to inhibit this forskolin-induced cAMP production.

-

Incubation: Incubate the plate at room temperature for approximately 30 minutes.

-

Detection: Add the cAMP detection reagents (e.g., HTRF anti-cAMP-cryptate and cAMP-d2) to each well and incubate for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log concentration of the test compound to determine functional potency (EC50) and efficacy (Emax).[4]

Conclusion

The 2-amino-1,2,3,4-tetrahydronaphthalene scaffold is a cornerstone in the development of selective serotonin receptor ligands. While the parent molecule is primarily known as a monoamine releaser, its derivatives, especially 5-SATs, have emerged as potent and selective agonists for 5-HT1 receptor subtypes. These compounds exhibit high affinity in the low nanomolar range and function as agonists by inhibiting adenylyl cyclase via Gi/o-protein coupling. The detailed protocols and pathway diagrams provided herein serve as a technical resource for researchers aiming to further investigate this important chemical class for the development of novel therapeutics for neurological and psychiatric disorders.

References

- 1. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FPT, a 2-Aminotetralin, Is a Potent Serotonin 5-HT1A, 5-HT1B, and 5-HT1D Receptor Agonist That Modulates Cortical Electroencephalogram Activity in Adult Fmr1 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activity of 1,2,3,4-Tetrahydronaphthalen-2-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride, a rigid analog of phenethylamine, serves as a foundational scaffold in medicinal chemistry. Its derivatives have demonstrated significant in vitro biological activity, primarily through modulation of monoaminergic systems. This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound and its analogs, with a focus on their interactions with dopamine and serotonin receptors, as well as monoamine oxidase enzymes. This document includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this important chemical class.

Introduction

This compound, also known as 2-aminotetralin hydrochloride, is a bicyclic amine that has garnered significant interest in neuropharmacology. Its constrained structure mimics the conformation of endogenous monoamine neurotransmitters, enabling it to interact with their respective receptors and transporters.[1] This guide focuses on the in vitro biological activities that underpin the pharmacological interest in this compound and its derivatives.

Quantitative In Vitro Biological Activity

The in vitro biological activity of 1,2,3,4-tetrahydronaphthalen-2-amine (2-aminotetralin) and its derivatives has been characterized primarily through receptor binding and enzyme inhibition assays. While specific quantitative data for the parent hydrochloride salt is limited in publicly available literature, extensive research on its analogs provides a strong indication of its primary biological targets. The following tables summarize the available quantitative data for 2-aminotetralin derivatives.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of 2-Aminotetralin Derivatives

| Compound | D₂ Receptor | D₃ Receptor | Reference |

|---|---|---|---|

| 5-OH-PIPAT | - | 0.99 | [2] |

| 7-OH-DPAT | - | 2.90 |[2] |

Note: Data for specific derivatives are presented. Kᵢ values for the unsubstituted this compound are not consistently reported in the reviewed literature.

Table 2: Serotonin Receptor Binding Affinities (Ki, nM) of 2-Aminotetralin Derivatives

| Compound | 5-HT₁ₐ Receptor | 5-HT₁B Receptor | 5-HT₁D Receptor | 5-HT₂ₐ Receptor | 5-HT₂C Receptor | 5-HT₇ Receptor | Reference |

|---|---|---|---|---|---|---|---|

| (S)-5-SATs | High Affinity (Kᵢ ≤ 25) | High Affinity (Kᵢ ≤ 25) | High Affinity (Kᵢ ≤ 25) | - | - | - | [3] |

| (R)-Enantiomer | Exhibits inhibitory activity against serotonin reuptake (Kᵢ < 100 nM) | - | - | - | - | - | [1] |

| Derivative 44 | - | - | - | >220 | - | 0.22 |[4] |

Table 3: Monoamine Oxidase (MAO) Inhibition (IC₅₀, µM) by 2-Aminotetralin Derivatives

| Compound | MAO-A | MAO-B | Reference |

|---|

| N-propargylamine-2-aminotetralin (2-PAT) | 0.721 | 14.6 | |

Note: IC₅₀ values represent the concentration required for 50% inhibition. The presented data is for a derivative of 2-aminotetralin.

Signaling Pathways

The interaction of 2-aminotetralin derivatives with dopamine and serotonin receptors initiates downstream signaling cascades. These receptors are predominantly G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.

Dopamine D₂-like Receptor Signaling

Dopamine D₂-like receptors (D₂, D₃, and D₄) typically couple to Gαi/o proteins. Agonist binding to these receptors inhibits adenylyl cyclase, resulting in decreased intracellular cAMP concentrations.

Caption: Dopamine D₂-like receptor signaling pathway.

Serotonin 5-HT₁-like Receptor Signaling

Similar to D₂-like receptors, serotonin 5-HT₁ receptors (e.g., 5-HT₁ₐ, 5-HT₁B, 5-HT₁D) are also primarily coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Caption: Serotonin 5-HT₁-like receptor signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the biological activity of this compound and its derivatives.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

Objective: To quantify the affinity of a test compound for a target receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue homogenates).

-

Radiolabeled ligand specific for the target receptor (e.g., [³H]Spiperone for D₂-like receptors, [³H]8-OH-DPAT for 5-HT₁ₐ receptors).

-

Unlabeled test compound (this compound or its derivatives).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus (cell harvester).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled specific ligand).

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a radioligand binding assay.

Monoamine Oxidase (MAO) Inhibition Assay

This assay is used to determine the inhibitory potency (IC₅₀) of a compound against the MAO-A and MAO-B isoenzymes.

Objective: To quantify the inhibitory effect of a test compound on the activity of MAO-A and MAO-B.

Materials:

-

Source of MAO enzymes (e.g., recombinant human MAO-A and MAO-B, or tissue homogenates).

-

MAO substrate (e.g., kynuramine for a spectrophotometric assay, or a luminogenic substrate for a luminescence-based assay).

-

Test compound (this compound or its derivatives).

-

Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

Assay buffer (e.g., phosphate buffer, pH 7.4).

-

96- or 384-well plates (black plates for fluorescence/luminescence).

-

Plate reader (spectrophotometer, fluorometer, or luminometer).

Procedure:

-

Assay Setup: In a microplate, add the MAO enzyme, assay buffer, and varying concentrations of the test compound or control inhibitors.

-

Pre-incubation: Pre-incubate the plate for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the MAO substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

-

Detection: Stop the reaction (if necessary) and measure the product formation using a plate reader. The detection method will depend on the substrate used (e.g., absorbance at a specific wavelength, fluorescence intensity, or luminescence).

-

Data Analysis:

-

Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Use non-linear regression to fit a dose-response curve and determine the IC₅₀ value.

-

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant in vitro activity at key targets within the central nervous system. The available data strongly indicate that these compounds primarily interact with dopamine and serotonin receptors, often with high affinity, and can also inhibit monoamine oxidase enzymes. The functional consequence of receptor binding is typically the modulation of adenylyl cyclase activity and intracellular cAMP levels. While a comprehensive quantitative dataset for the unsubstituted parent compound remains to be fully elucidated in the public domain, the extensive research on its analogs provides a robust framework for understanding its pharmacological potential. The experimental protocols and pathway diagrams provided in this guide offer a foundation for further investigation and development of novel therapeutics based on the 2-aminotetralin scaffold.

References

- 1. This compound | 1743-01-7 | Benchchem [benchchem.com]

- 2. Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Aminotetralin Scaffold: A Comprehensive Technical Guide to its Discovery, History, and Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of pharmacologically active compounds. Its rigidified phenethylamine backbone offers a unique conformational constraint that has been instrumental in probing the binding pockets of various G-protein coupled receptors (GPCRs).[1] This technical guide provides an in-depth exploration of the discovery and history of 2-aminotetralin compounds, their synthesis, and their complex interactions with key neurotransmitter systems. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative pharmacological data, and visual representations of key biological pathways and experimental workflows.

Discovery and Historical Context

The exploration of tetralin-based compounds began in the early 20th century, stemming from broader research into naphthalene and its derivatives.[2] The rigid framework of the 1,2,3,4-tetrahydronaphthalene core made it an attractive scaffold for medicinal chemists.[2] However, a pivotal moment in the history of 2-aminotetralin pharmacology was the 1975 publication by McDermed, McKenzie, and Phillips.[2] This work detailed the synthesis and pharmacological evaluation of a series of 2-aminotetralin derivatives as dopamine receptor agonists, laying the groundwork for decades of research into their therapeutic potential in neuroscience.[2]

Initially recognized for its stimulant properties, with a pharmacological profile that showed it to be a rigid analog of phenylisobutylamine, 2-aminotetralin (2-AT) itself was found to be a norepinephrine-dopamine releasing agent and an inhibitor of serotonin and norepinephrine reuptake.[2][3][4][5] This broad monoaminergic activity highlighted the potential of the 2-aminotetralin scaffold as a versatile starting point for developing more selective and potent ligands for a variety of neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors.[2][4]

Key Synthesis Methodologies

The synthesis of 2-aminotetralin and its derivatives has evolved, with several methods being developed to improve yield, scalability, and stereochemical control. The primary precursor for most synthetic routes is 2-tetralone.[2]

Reductive Amination of 2-Tetralone

This is the most common and versatile method for synthesizing 2-aminotetralins.[2] It involves the reaction of 2-tetralone with an amine source to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[2]

Experimental Protocol: General Reductive Amination of 2-Tetralone [2]

-

Reactants:

-

2-Tetralone

-

Amine source (e.g., ammonia, ammonium acetate)

-

Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation with H₂/Pd-C)

-

-

Solvent:

-

Typically a protic solvent such as methanol or ethanol.

-

-

Procedure:

-

Dissolve 2-tetralone in the chosen solvent.

-

Add an excess of the amine source to the solution.

-

Adjust the pH to a slightly acidic condition (pH 5-6) to facilitate the formation of the imine intermediate.

-

Add the reducing agent portion-wise while maintaining a controlled temperature (typically between 0°C and room temperature).

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the resulting 2-aminotetralin derivative using techniques such as column chromatography or crystallization.

-

Catalytic Hydrogenation of 2-Tetralone Oxime

This two-step method involves the initial conversion of 2-tetralone to its oxime, followed by catalytic hydrogenation.[2]

Experimental Protocol: Catalytic Hydrogenation of 2-Tetralone Oxime [2]

-

Step 1: Oxime Formation

-

React 2-tetralone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate, pyridine) in an alcoholic solvent.

-

Heat the mixture to reflux for 1-2 hours.

-

Isolate the 2-tetralone oxime intermediate via precipitation or extraction.

-

-

Step 2: Hydrogenation

-

Dissolve the isolated 2-tetralone oxime in a suitable solvent (e.g., ethanol, acetic acid).

-

Add a hydrogenation catalyst (e.g., Raney nickel, palladium on carbon).

-

Subject the mixture to hydrogen gas under pressure (typically 50-100 psi) until the reaction is complete.

-

Filter the catalyst and isolate the 2-aminotetralin product.

-

Chemoenzymatic Synthesis

More recent advancements have focused on developing chemoenzymatic approaches to produce specific enantiomers of 2-aminotetralin derivatives. For instance, the synthesis of Rotigotine, a dopamine agonist used in the treatment of Parkinson's disease, has been achieved with high enantioselectivity using an engineered imine reductase (IRED).

Pharmacological Profile and Structure-Activity Relationships (SAR)

2-Aminotetralin derivatives are known to interact with a wide range of GPCRs, with their specific pharmacological profile being highly dependent on the substitutions on the aromatic ring, the amino group, and the saturated portion of the tetralin ring.[1]

Dopamine Receptor Interactions

These compounds have been extensively studied as ligands for both D1-like (D1, D5) and D2-like (D2, D3, D4) dopamine receptors.[1] The structure-activity relationship is complex, but some general principles have been established. For example, the stereochemistry at the C2 position is crucial, with the (S)-enantiomer generally exhibiting higher activity at dopamine receptors.[6]

Serotonin Receptor Interactions

The 5-substituted-2-aminotetralin (5-SAT) chemotype has proven to be a particularly rich area of research for developing selective serotonin (5-HT) receptor ligands.[6] These derivatives have demonstrated high affinity and functional activity at various 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D.[6]

Adrenergic Receptor Interactions

Recent studies have also highlighted the interaction of 2-aminotetralin derivatives with adrenergic receptors. For instance, certain 5-SATs have been identified as having a unique profile of acting as partial agonists at α2A-adrenergic receptors while being inverse agonists at α2C-adrenergic receptors.[7]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional activities (EC50 and Emax) of representative 2-aminotetralin derivatives at various human serotonin and adrenergic receptors.

Table 1: Binding Affinities (Kᵢ, nM) of 5-Substituted-2-Aminotetralin (5-SAT) Derivatives at Human Serotonin 5-HT₁ Receptors

| Compound | 5-HT₁A | 5-HT₁B | 5-HT₁D | 5-HT₁F |

| (2S)-5-PAT | 15 | 18 | 2.5 | >1000 |

| (2S)-FPT | 12 | 6.1 | 3.0 | >1000 |

| (2S)-CPT | 25 | 8.0 | 4.2 | >1000 |

Data compiled from multiple sources. Lower Kᵢ values indicate higher binding affinity.[8]

Table 2: Functional Activity (EC₅₀, nM and Eₘₐₓ, %) of 5-SATs at Human Serotonin 5-HT₁ Receptors

| Compound | 5-HT₁A EC₅₀ | 5-HT₁A Eₘₐₓ | 5-HT₁B EC₅₀ | 5-HT₁B Eₘₐₓ | 5-HT₁D EC₅₀ | 5-HT₁D Eₘₐₓ |

| (2S)-5-PAT | 10 | 95% | 250 | 30% | 8.0 | 90% |

| (2S)-FPT | 30 | 85% | 15 | 70% | 1.0 | 80% |

| (2S)-CPT | 50 | 80% | 20 | 60% | 5.0 | 75% |

EC₅₀ represents the concentration for 50% of maximal response. Eₘₐₓ is the maximal response relative to a standard agonist (e.g., 5-CT). Data compiled from multiple sources.[8]

Table 3: Binding Affinities (Kᵢ, nM) and Functional Activity (EC₅₀, nM) of 5-SATs at Human α₂-Adrenergic Receptors

| Compound | α₂A Kᵢ | α₂C Kᵢ | α₂A EC₅₀ (Agonist) | α₂C EC₅₀ (Inverse Agonist) |

| (2S)-FPT | 1.8 | 3.5 | 1.5 | 2.0 |

| (2S)-CPT | 2.5 | 4.2 | 2.1 | 3.1 |

Data compiled from studies on novel 5-SATs. EC₅₀ values for α₂A are for agonist activity, while for α₂C they represent inverse agonist activity.[9]

Key Signaling Pathways

2-aminotetralin derivatives exert their effects by modulating the signaling cascades downstream of the GPCRs they target.

Dopamine Receptor Signaling

Dopamine receptors are broadly classified as D1-like (Gs/olf-coupled) and D2-like (Gi/o-coupled).[1][6]

-

D1-like Receptor Signaling: Agonism at D1-like receptors activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[1][6] cAMP then activates protein kinase A (PKA), which phosphorylates downstream targets to modulate gene expression and neuronal excitability.[1][6]

-

D2-like Receptor Signaling: Activation of D2-like receptors inhibits adenylyl cyclase, resulting in decreased cAMP levels and reduced PKA activity.[1][6]

Serotonin Receptor Signaling

2-Aminotetralin derivatives primarily interact with the 5-HT1 and 5-HT2 receptor families.[1][6]

-

5-HT1 Receptor Signaling: These receptors (e.g., 5-HT1A, 5-HT1B, 5-HT1D) are typically coupled to Gi/o proteins.[1][6] Agonism at these receptors inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[1][6]

-

5-HT2 Receptor Signaling: 5-HT2 receptors (5-HT2A, 5-HT2B, 5-HT2C) are coupled to Gq/11 proteins.[1][6] Activation of this pathway leads to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

Detailed Methodologies for Key Experiments

Radioligand Binding Assay

Radioligand binding assays are crucial for determining the affinity (Kᵢ) of a compound for a specific receptor.[6] The following is a general protocol for a competitive binding assay.

Experimental Protocol: Radioligand Binding Assay [2][6][8]

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected HEK293 cells).

-

Radioligand specific for the receptor (e.g., [³H]Spiperone for D₂ receptors, [³H]8-OH-DPAT for 5-HT₁A receptors).

-

Unlabeled test compound (2-aminotetralin derivative).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the target receptor.

-

Homogenize cells in an ice-cold buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the unlabeled test compound at various concentrations, the radioligand at a concentration near its Kₔ, and the membrane preparation.

-

Include wells for total binding (no unlabeled compound) and non-specific binding (a high concentration of a known ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (typically 60-90 minutes).

-

-

Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log of the test compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

cAMP Functional Assay

Functional assays are essential for determining the efficacy of a compound (i.e., its ability to activate or inhibit a receptor's signaling pathway). A common method for Gs- and Gi-coupled receptors is to measure changes in intracellular cAMP levels.

Experimental Protocol: HTRF-based cAMP Functional Assay [8]

-

Materials:

-

Cells expressing the receptor of interest.

-

Test compound (2-aminotetralin derivative).

-

Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptor assays).

-

HTRF cAMP detection kit (containing anti-cAMP-cryptate and cAMP-d2).

-

384-well plates.

-

HTRF-compatible plate reader.

-

-

Procedure:

-

Cell Plating:

-

Plate cells expressing the target receptor in 384-well plates and incubate overnight.

-

-

Compound Addition:

-

Add varying concentrations of the test compound to the wells.

-

For Gi-coupled receptors, add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

-

cAMP Detection:

-

Add the HTRF cAMP detection reagents (anti-cAMP-cryptate and cAMP-d2) to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

-

Calculate the HTRF ratio (665 nm / 620 nm).

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the HTRF ratios of the samples to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve.

-

Determine the EC₅₀ and Eₘₐₓ values from the curve.

-

Conclusion

The 2-aminotetralin scaffold has proven to be a remarkably versatile platform for the development of CNS-active agents. From its early discovery as a rigid phenethylamine analog to the recent development of highly selective 5-substituted derivatives, this chemical class continues to be a focal point of medicinal chemistry and pharmacology research. A thorough understanding of the structure-activity relationships, receptor binding profiles, functional activities, and downstream signaling pathways of 2-aminotetralin compounds is crucial for the rational design of novel therapeutics with improved selectivity and efficacy for treating a range of neurological and psychiatric disorders. This guide has provided a comprehensive overview of these aspects, intended to serve as a valuable resource for professionals in the field of drug discovery and development.

References

- 1. revvity.com [revvity.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. multispaninc.com [multispaninc.com]

- 7. benchchem.com [benchchem.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Properties of Bicyclic Amine Derivatives: Focus on Tetralin Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclic amine derivatives, particularly those containing the tetralin (1,2,3,4-tetrahydronaphthalene) scaffold, represent a versatile class of compounds with significant pharmacological interest. Their rigid structure allows for specific conformational presentations of the amine pharmacophore, leading to interactions with a variety of G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. This technical guide provides a comprehensive overview of the biological properties of tetralin amine derivatives, with a focus on their interactions with serotonin, dopamine, and sigma receptors. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a systematic presentation of quantitative structure-activity relationship (SAR) data. Furthermore, key signaling pathways and a typical experimental workflow for the characterization of these compounds are visualized to facilitate a deeper understanding of their mechanism of action and to guide future drug discovery efforts.

Introduction

The 2-aminotetralin framework is a privileged scaffold in medicinal chemistry, serving as the core of numerous biologically active molecules. These compounds are rigid analogs of phenethylamines, and their constrained conformation provides valuable insights into the topographically important features for receptor recognition and activation.[1] The biological activities of tetralin amine derivatives are diverse, ranging from potent agonism and antagonism at various neurotransmitter receptors to anticancer and anticholinesterase activities.[1][2][3] This guide will delve into the key biological targets of tetralin amines, the experimental methodologies used to characterize their interactions, and the downstream signaling cascades they modulate.

Key Biological Targets and Structure-Activity Relationships (SAR)